2-(Acetylamino)benzene-1,4-diyl diacetate
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Overview
Description
2-(Acetylamino)benzene-1,4-diyl diacetate is a chemical compound with the molecular formula C12H13NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its aromatic benzene ring substituted with acetylamino and diacetate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)benzene-1,4-diyl diacetate typically involves the acetylation of 2-aminophenol followed by esterification. The process begins with the acetylation of 2-aminophenol using acetic anhydride in the presence of a catalyst such as pyridine. This reaction yields 2-acetylaminophenol. Subsequently, the diacetate derivative is formed by reacting 2-acetylaminophenol with acetic anhydride under acidic conditions, typically using sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)benzene-1,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2-(Acetylamino)benzene-1,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)benzene-1,4-diyl diacetate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The diacetate groups can undergo hydrolysis, releasing acetic acid and modifying the local environment. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Acetylaminophenol: Similar structure but lacks the diacetate groups.
Benzene-1,4-diyl diacetate: Lacks the acetylamino group.
Acetaminophen: Contains an acetylamino group but differs in the substitution pattern on the benzene ring.
Uniqueness
2-(Acetylamino)benzene-1,4-diyl diacetate is unique due to the presence of both acetylamino and diacetate groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
88613-17-6 |
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Molecular Formula |
C12H13NO5 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(3-acetamido-4-acetyloxyphenyl) acetate |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-11-6-10(17-8(2)15)4-5-12(11)18-9(3)16/h4-6H,1-3H3,(H,13,14) |
InChI Key |
ICZYOVYBJZYFGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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